molecular formula C16H25NO4 B2877024 2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid CAS No. 1411614-11-3

2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid

Cat. No.: B2877024
CAS No.: 1411614-11-3
M. Wt: 295.379
InChI Key: IOLMNXQFNQSBCA-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid is a complex organic compound characterized by its adamantane core structure, which is a highly symmetrical, cage-like framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid typically involves multiple steps, starting with the preparation of adamantane derivatives. One common approach is to start with adamantane-2-carboxylic acid and introduce the oxycarbonylamino group through a series of reactions involving protection and deprotection steps, as well as the use of specific reagents to achieve the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: : The oxycarbonylamino group can be reduced to form amines.

  • Substitution: : The adamantane core can undergo substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Amides, esters, and carboxylic acids.

  • Reduction: : Amines and alcohols.

  • Substitution: : Substituted adamantanes with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its adamantane core makes it a valuable precursor for materials science and nanotechnology applications.

Biology

In biological research, the compound can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery and development.

Medicine

The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules can be harnessed to create drugs that target specific diseases or conditions.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with enzymes or receptors to inhibit or activate biological pathways. The molecular targets and pathways involved would vary based on the intended use of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Adamantane-2-carboxylic acid: : Similar core structure but lacks the oxycarbonylamino group.

  • 2-Methylpropan-2-yl oxycarbonylamino derivatives: : Similar functional groups but different core structures.

Uniqueness

The uniqueness of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid lies in its combination of the adamantane core with the oxycarbonylamino group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-15(2,3)21-14(20)17-16(13(18)19)11-5-9-4-10(7-11)8-12(16)6-9/h9-12H,4-8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLMNXQFNQSBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(C2CC3CC(C2)CC1C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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